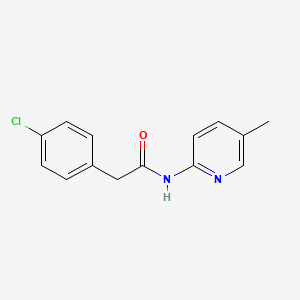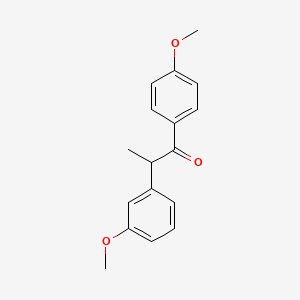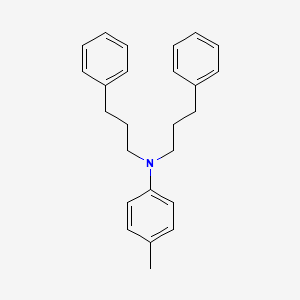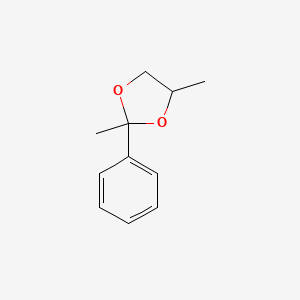
2,4-Dimethyl-2-phenyl-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dimethyl-2-phenyl-1,3-dioxolane is an organic compound with the molecular formula C11H14O2. It belongs to the class of dioxolanes, which are heterocyclic acetals. This compound is characterized by a dioxolane ring substituted with two methyl groups and a phenyl group. It is used in various chemical processes and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,4-Dimethyl-2-phenyl-1,3-dioxolane can be synthesized through the acetalization of aldehydes or ketalization of ketones with ethylene glycol in the presence of an acid catalyst. A common method involves the reaction of benzaldehyde with ethylene glycol in the presence of p-toluenesulfonic acid as a catalyst. The reaction is typically carried out under reflux conditions, and water is continuously removed from the reaction mixture using a Dean-Stark apparatus .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous removal of water to drive the reaction to completion. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dimethyl-2-phenyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzaldehyde and ethylene glycol.
Reduction: It can be reduced to form the corresponding alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the dioxolane ring is opened.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) are commonly employed.
Major Products Formed
Oxidation: Benzaldehyde and ethylene glycol.
Reduction: Corresponding alcohols.
Substitution: Various substituted products depending on the nucleophile used.
Applications De Recherche Scientifique
2,4-Dimethyl-2-phenyl-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a protecting group for carbonyl compounds during synthetic transformations.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceutical intermediates.
Industry: Used in the production of polymers and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of 2,4-Dimethyl-2-phenyl-1,3-dioxolane involves its ability to act as a protecting group for carbonyl compounds. It forms a stable acetal or ketal, which prevents the carbonyl group from undergoing unwanted reactions during synthetic transformations. The stability of the dioxolane ring is attributed to the electron-donating effects of the methyl and phenyl substituents .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dioxolane: A simpler dioxolane without the methyl and phenyl substituents.
2,2-Dimethyl-1,3-dioxolane: Similar structure but with different substituents.
4,5-Dimethyl-2-phenyl-1,3-dioxolane: A positional isomer with different methyl group positions.
Uniqueness
2,4-Dimethyl-2-phenyl-1,3-dioxolane is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both methyl and phenyl groups enhances its stability and makes it a valuable protecting group in organic synthesis .
Propriétés
Numéro CAS |
4359-30-2 |
|---|---|
Formule moléculaire |
C11H14O2 |
Poids moléculaire |
178.23 g/mol |
Nom IUPAC |
2,4-dimethyl-2-phenyl-1,3-dioxolane |
InChI |
InChI=1S/C11H14O2/c1-9-8-12-11(2,13-9)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 |
Clé InChI |
CIHKNVXTQCYONS-UHFFFAOYSA-N |
SMILES canonique |
CC1COC(O1)(C)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


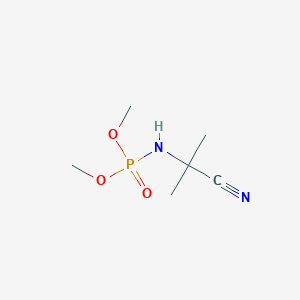


![4-(3,4-Dichlorophenyl)-1-[(2H-indazol-3-yl)methyl]piperidin-4-ol](/img/structure/B14171468.png)
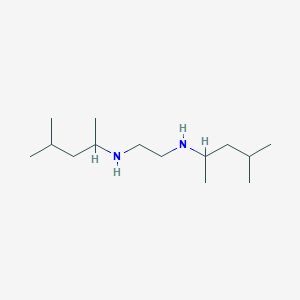


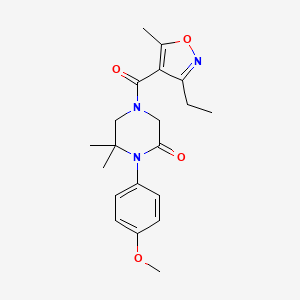
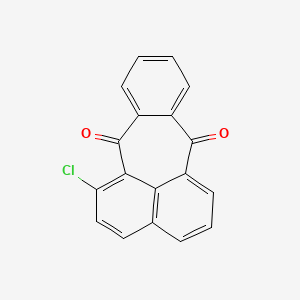
phosphane}](/img/structure/B14171509.png)
